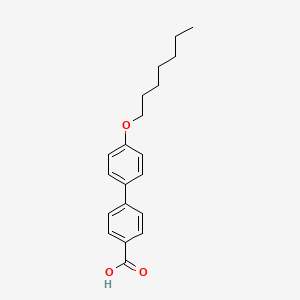
4-(Heptyloxy)-4'-biphenylcarboxylic acid
Vue d'ensemble
Description
4-(Heptyloxy)-4'-biphenylcarboxylic acid is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
4-(Heptyloxy)-4'-biphenylcarboxylic acid serves as a versatile intermediate in organic synthesis. Its synthesis involves the reaction of 4'-hydroxy-4-biphenylcarboxylic acid with 1-bromoheptane under basic conditions, typically using potassium hydroxide in ethanol . This compound can be further functionalized to create various derivatives useful in pharmaceutical chemistry.
Case Study: Synthesis of Derivatives
Recent studies have demonstrated the utility of this compound in synthesizing derivatives that exhibit enhanced biological activity. For instance, modifications to the heptyloxy group can lead to compounds with improved solubility and bioavailability for drug development.
Liquid Crystal Applications
One of the most significant applications of this compound lies in liquid crystal technology. Its structural characteristics make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices.
Properties Relevant to Liquid Crystals
- Thermal Stability : The compound exhibits good thermal stability, which is crucial for maintaining performance in varying temperature conditions .
- Optical Properties : It has been shown to possess favorable optical properties that enhance the performance of liquid crystal mixtures, particularly those requiring high birefringence and low viscosity.
Case Study: Ferroelectric Liquid Crystals
Research has indicated that incorporating this compound into ferroelectric liquid crystal formulations can significantly improve their spontaneous polarization and overall electro-optical response . This advancement is essential for developing next-generation display technologies.
Materials Science
In materials science, this compound has potential applications as a building block for advanced materials. Its ability to form stable polymers and composites opens avenues for creating materials with tailored properties.
Applications in Polymer Chemistry
- Polymerization : The carboxylic acid functionality allows for easy incorporation into polymer chains, enhancing the mechanical properties of the resulting materials.
- Composite Materials : When combined with other polymers or fillers, it can improve thermal and mechanical stability, making it suitable for use in high-performance applications.
Summary Table of Applications
| Application Area | Key Features | Potential Impact |
|---|---|---|
| Organic Synthesis | Versatile intermediate | Development of biologically active compounds |
| Liquid Crystal Technology | High thermal stability, favorable optical properties | Enhanced performance in LCDs and optoelectronic devices |
| Materials Science | Polymerization capabilities | Creation of advanced materials with tailored properties |
Propriétés
Numéro CAS |
59748-17-3 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-(4-heptoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-5-6-15-23-19-13-11-17(12-14-19)16-7-9-18(10-8-16)20(21)22/h7-14H,2-6,15H2,1H3,(H,21,22) |
Clé InChI |
BDDYPNQQJHNKSC-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













